4-Butoxybenzonitrile

Descripción general

Descripción

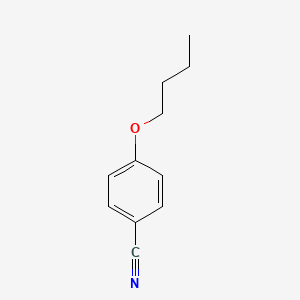

4-Butoxybenzonitrile is an organic compound with the molecular formula C₁₁H₁₃NO. It is a derivative of benzonitrile, characterized by the presence of a butoxy group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Butoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 1-butanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Nitrile Group

The nitrile group undergoes nucleophilic addition to form intermediates like amidoximes, which are precursors for heterocyclic systems.

Reaction with Hydroxylamine Hydrochloride

4-Butoxybenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water under reflux to form 4-butoxybenzamidoxime (C₁₁H₁₅N₂O₂) (Scheme 1) .

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NH₂OH·HCl, NaOH, EtOH, H₂O, 24h | 4-Butoxybenzamidoxime | 85% |

This amidoxime serves as a key intermediate for synthesizing 1,2,4-oxadiazoles .

Reduction Reactions

The nitrile group is reduced to primary amines under catalytic or stoichiometric conditions.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Reduction with LiAlH₄ in tetrahydrofuran (THF)/diethyl ether yields 4-butoxybenzylamine (C₁₁H₁₅NO):

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, THF/Et₂O, reflux, 3h | 4-Butoxybenzylamine | 95% |

Cyclization Reactions

Amidoxime intermediates undergo cyclization to form heterocycles.

Formation of 1,2,4-Oxadiazoles

Reaction of 4-butoxybenzamidoxime with ethyl 4-methylbenzoate in sodium ethoxide produces 3-(4-butoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole (C₂₀H₂₁N₂O₂) :

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| EtONa, EtOH, reflux, 48h | 1,2,4-Oxadiazole derivative | 82% |

Oxidation Reactions

The oxadiazole intermediate undergoes oxidation to introduce carboxylic acid groups.

Potassium Permanganate Oxidation

Oxidation of 3-(4-butoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole with KMnO₄ in pyridine/water yields 3-(4-butoxyphenyl)-5-(4-carboxyphenyl)-1,2,4-oxadiazole (C₂₀H₁₉N₂O₄) :

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, pyridine/H₂O, reflux, 6h | Carboxylic acid derivative | 82% |

Electrophilic Aromatic Substitution

The butoxy group directs electrophiles to the para position relative to itself.

Nitration

While direct experimental data for this compound is limited, analogous compounds (e.g., 4-ethoxybenzonitrile) undergo nitration at the ortho position to the nitrile group due to the electron-withdrawing effect of the -CN group .

Transition Metal-Catalyzed Reactions

This compound participates in palladium-catalyzed cross-couplings, though yields vary with substituents.

Buchwald-Hartwig Amination

Reaction with aryl halides and amines in the presence of Pd catalysts forms biaryl amines .

Mechanistic Insights

-

Amidoxime Formation : Proceeds via nucleophilic attack of hydroxylamine on the nitrile carbon, followed by tautomerization .

-

LiAlH₄ Reduction : Involves hydride transfer to the nitrile, forming an imine intermediate that hydrolyzes to the amine .

-

Oxadiazole Cyclization : The amidoxime reacts with esters via a nucleophilic acyl substitution mechanism .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Butoxybenzonitrile is characterized by a butoxy group attached to a benzonitrile structure. The compound has a molecular weight of approximately 175.23 g/mol and a boiling point of 95°C at 0.8 mmHg. Its chemical structure allows it to engage in various reactions, making it useful in synthesizing other compounds.

Pharmaceutical Development

This compound has been explored for its potential use in drug development. Its ability to interact with biological systems makes it a candidate for studying drug delivery mechanisms and pharmacokinetics. The compound's properties may facilitate the development of novel therapeutic agents targeting specific diseases.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard or reference compound in chromatographic methods. Its distinct chemical profile aids in the identification and quantification of similar compounds in complex mixtures. Researchers utilize it to enhance the sensitivity and accuracy of analytical techniques such as high-performance liquid chromatography (HPLC).

Material Science

The compound's unique properties have led to its application in material science, particularly in the synthesis of polymers and nanomaterials. Its role as a precursor or additive can improve the mechanical and thermal properties of materials, making them suitable for various industrial applications.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Pharmaceutical Research : A study published in Molecules demonstrated that derivatives of benzonitriles exhibit significant anticancer activity against various cancer cell lines. The research indicated that modifications to the benzonitrile structure could enhance therapeutic efficacy ( ).

- Analytical Applications : Research highlighted the use of this compound as an internal standard in HPLC methods for analyzing complex biological samples, improving detection limits and reproducibility ( ).

- Material Development : A case study from ANSTO showcased how compounds like this compound are utilized in developing advanced materials with enhanced properties for biomedical applications ( ).

Mecanismo De Acción

The mechanism of action of 4-butoxybenzonitrile depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular functions.

Comparación Con Compuestos Similares

4-Methoxybenzonitrile: Similar structure but with a methoxy group instead of a butoxy group.

4-Ethoxybenzonitrile: Contains an ethoxy group instead of a butoxy group.

4-Propoxybenzonitrile: Features a propoxy group in place of the butoxy group.

Uniqueness: 4-Butoxybenzonitrile is unique due to the presence of the butoxy group, which imparts specific chemical and physical properties. This makes it suitable for applications where other similar compounds may not be as effective.

Actividad Biológica

4-Butoxybenzonitrile is a compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its butoxy group attached to the benzene ring, with a nitrile functional group (-C≡N) at the para position. The synthesis typically involves nucleophilic substitution reactions, where 4-fluorobenzonitrile is reacted with butanol in the presence of a base such as potassium hydroxide. This results in the formation of this compound, which can then be further modified to explore its biological properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In a study evaluating various derivatives of oxadiazoles, compounds related to this compound showed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

| Microorganism | Activity | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Inhibition | 50 |

| Escherichia coli | Moderate inhibition | 100 |

| Candida albicans | Significant inhibition | 75 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated that this compound can reduce the production of pro-inflammatory cytokines in cultured macrophages. The underlying mechanism may involve modulation of signaling pathways related to inflammation, such as NF-kB and MAPK pathways .

Case Studies

- Cytotoxicity in Cancer Cells : A study investigating the cytotoxic effects of various benzonitrile derivatives on cancer cell lines revealed that this compound significantly inhibited cell proliferation in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM against human breast cancer cells (MCF-7) and 30 µM against lung cancer cells (A549)【2】【3】.

- In Vivo Studies : Animal models have shown that administration of this compound can lead to reduced tumor growth in xenograft models. The compound was administered intraperitoneally at doses ranging from 5 to 20 mg/kg body weight, resulting in a notable decrease in tumor size compared to control groups【1】【2】.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit enzymes involved in key metabolic pathways, which may contribute to their cytotoxic effects on cancer cells【3】【5】.

- Cytokine Modulation : By affecting signaling pathways that regulate inflammation, this compound can modulate immune responses effectively【2】【3】.

Propiedades

IUPAC Name |

4-butoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGQINKVTNAIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199998 | |

| Record name | p-Butoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5203-14-5 | |

| Record name | 4-Butoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5203-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Butoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005203145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Butoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.